molecular formula C18H17N5O4 B2895814 N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1219905-39-1

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2895814
CAS RN: 1219905-39-1
M. Wt: 367.365
InChI Key: KBWFOVUKESAWEI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a pyridazinone ring, which is a six-membered ring with two nitrogen atoms, and a carboxamide group, which is a common functional group in biochemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazinone ring and the carboxamide group would likely have significant effects on the compound’s structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These can include things like its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Anticancer Activity

The structure of this compound suggests potential efficacy in anticancer applications. Its analogs have been studied for their cytotoxic activity against cancer cell lines, such as MCF-7, a breast cancer line . The compound’s ability to inhibit estrogen receptor alpha (ERα) could make it a candidate for breast cancer treatment, as ERα is a common target in hormone therapy for breast cancer.

Computational Drug Design

This compound’s molecular structure has been analyzed using computational approaches like molecular docking and MD simulation . These methods predict how the compound interacts with biological targets, which is crucial in the design and optimization of new drugs, particularly in identifying candidates with high binding affinity to specific proteins.

Molecular Hybridization

The compound represents a class of molecules that can be synthesized using a molecular hybridization approach. This technique combines pharmacophores from different molecules to create new compounds with enhanced biological activities . It’s a promising strategy for developing novel therapeutics with improved efficacy and reduced side effects.

Enzyme Inhibition

Compounds with a dihydropyridazine core have been explored for their ability to inhibit enzymes like α-glucosidase . This enzyme is a target for antidiabetic drugs as it breaks down carbohydrates. Inhibitors can help manage blood sugar levels in diabetic patients, suggesting a potential application for this compound in diabetes treatment.

Multicomponent Reactions (MCRs)

The compound could be involved in MCRs, which are efficient methods for constructing complex molecules from simpler ones in a single reaction step. MCRs are valuable in medicinal chemistry for rapidly generating diverse libraries of compounds for drug discovery .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This can vary widely depending on the specific compound and the system it’s interacting with .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. These can include toxicity, flammability, and reactivity. Proper handling and disposal procedures should always be followed when working with chemicals .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. This could include further studies to better understand its physical and chemical properties, investigations into its potential uses, and the development of methods for its synthesis .

properties

IUPAC Name

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4/c1-27-13-4-2-12(3-5-13)14-7-9-17(25)23(22-14)11-10-19-18(26)15-6-8-16(24)21-20-15/h2-9H,10-11H2,1H3,(H,19,26)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWFOVUKESAWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

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